(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate
Description
This compound is a deuterated derivative of a pentanoic acid backbone modified with a tert-butoxycarbonylamino (Boc) group and isotopic substitutions. Key structural features include:
- Stereochemistry: The (2S) configuration ensures chirality at the second carbon.
- Deuterium substitutions: Four deuterium atoms at positions 4 and 5 (tetradeuterio) and three deuterium atoms in the methyl group at position 4 (trideuteriomethyl).
- Functional groups: A Boc-protected amino group at position 2 and a carboxylic acid terminus.
- Hydrate form: Crystalline association with water molecules, likely influencing solubility and stability.
The molecular formula can be inferred as C₁₀H₁₄D₇NO₅·H₂O (derived from ’s non-deuterated analog, C₁₀H₁₉NO₅, with H→D substitutions). Isotopic labeling aims to enhance metabolic stability or enable tracing in pharmacokinetic studies .
Properties
Molecular Formula |
C11H23NO5 |
|---|---|
Molecular Weight |
256.35 g/mol |
IUPAC Name |
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3,2D3,7D; |
InChI Key |
URQQEIOTRWJXBA-YHSKRYAASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C([2H])([2H])[2H].O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of L-Leucine
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system. A representative method from patent literature involves:
- Reagents : L-Leucine, Boc₂O, sodium bicarbonate, water, acetone, and copper sulfate (as a catalyst).
- Conditions : 48 hours at room temperature, pH 8–10.
- Mechanism : Nucleophilic attack by the α-amino group on Boc₂O, forming a stable carbamate.
This step achieves >85% yield of Boc-L-leucine, which serves as the precursor for deuteration.
Deuteration Methods
Catalytic H/D Exchange
Deuterium incorporation at the γ- and δ-positions is achieved via acid- or base-catalyzed hydrogen-deuterium (H/D) exchange:
- Reagents : D₂O, deuterated hydrochloric acid (DCl), or deuterated sodium hydroxide (NaOD).
- Conditions : Prolonged heating (60–100°C) under reflux in D₂O.
- Selectivity : The β-carbon’s hydrogens (C4 and C5) undergo exchange due to their proximity to the electron-withdrawing Boc group, which acidifies adjacent C–H bonds.
- Boc-L-leucine (10 mmol) is dissolved in D₂O (50 mL) with DCl (1 M).
- The solution is refluxed at 80°C for 72 hours.
- The product is lyophilized to obtain Boc-L-leucine-d₇ (deuterated at C4 and C5 positions).
Synthesis via Deuterated Building Blocks
An alternative approach uses pre-deuterated intermediates to ensure regioselective labeling:
- Step 1 : Synthesis of L-leucine-d₁₀ from deuterated isovaleryl-CoA analogs in enzymatic systems.
- Step 2 : Boc protection of L-leucine-d₁₀ using Boc₂O in deuterated solvents (e.g., DMSO-d₆).
This method minimizes side reactions and achieves >98% isotopic purity.
Hydration and Crystallization
The final hydrate form is obtained through controlled crystallization:
- Solvent System : Water/acetone (3:1 v/v) at 4°C.
- Procedure : The deuterated Boc-L-leucine is dissolved in warm water, filtered, and cooled to induce crystallization. Hydrate formation is confirmed by X-ray diffraction and thermogravimetric analysis (TGA).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Isotopic Purity
Comparative Data on Synthetic Methods
Challenges and Optimization
- Deuteration Efficiency : Prolonged reaction times (>72 hours) are required for complete H/D exchange at sterically hindered positions.
- Racemization Risk : Acidic conditions during Boc protection may cause epimerization; using copper sulfate as a catalyst mitigates this.
- Purification : Silica gel chromatography with deuterated solvents (e.g., CDCl₃/CD₃OD) ensures minimal proton contamination.
Industrial-Scale Production
Patent RU2436769C1 outlines a scalable process:
- Reactor Setup : 50 L reactor with mechanical stirring.
- Conditions : L-Leucine-d₁₀ (2.0 kg), Boc₂O (3.24 kg), NaHCO₃ (1.84 kg), CuSO₄ (1.36 kg) in H₂O/acetone.
- Output : 2.37 kg (87.8% yield) of Boc-L-leucine-d₁₀ hydrate after crystallization.
Applications in Research
Chemical Reactions Analysis
Types of Reactions
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Acidic or basic conditions to facilitate the exchange of deuterium with hydrogen.
Major Products
Oxidation Products: Deuterated ketones or aldehydes.
Reduction Products: Non-deuterated amino acids.
Substitution Products: Hydrogenated derivatives of the original compound.
Scientific Research Applications
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate has several scientific research applications:
Metabolic Studies: Used as a tracer to study metabolic pathways due to its stability and distinguishable mass.
Medicinal Chemistry: Investigated for its potential to improve the pharmacokinetic properties of drugs.
Biological Research: Helps in understanding protein synthesis and degradation.
Industrial Applications: Used in the production of deuterated drugs and other compounds.
Mechanism of Action
The mechanism of action of (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate involves its interaction with metabolic enzymes. The deuterium atoms slow down the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways. This compound targets specific enzymes involved in amino acid metabolism, altering their activity and providing valuable data for research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Deuterated Analog: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Molecular formula: C₁₀H₁₉NO₅ (vs. deuterated analog: ~C₁₀H₁₄D₇NO₅·H₂O).
- Key differences: Substituents: Hydroxy group at position 5 vs. deuterated methyl and tetradeuterio groups. Isotopic effects: The non-deuterated compound lacks kinetic isotope effects, leading to faster metabolic clearance compared to its deuterated counterpart. Hydration: The deuterated compound’s hydrate form may improve crystallinity but reduce solubility in hydrophobic media.
Functional Group Analog: 2-(4-(((2-Amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl)amino)benzamido)pentanedioic acid
- Molecular formula : C₁₉H₂₁N₇O₆ ().
- Comparison: Backbone: Pentanedioic acid (vs. pentanoic acid), introducing an additional carboxylic acid group.
Hydrate vs. Anhydrous Forms
- Hydrate advantages : Improved thermal stability and controlled release in formulations.
- Disadvantages: Reduced solubility in non-polar solvents compared to anhydrous forms.
Research Implications
- Isotopic tracing : The D₇ label enables tracking via mass spectrometry in drug distribution studies.
- Stability studies: Comparative analysis with non-deuterated analogs could quantify isotope effects on degradation pathways.
Biological Activity
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate is a deuterated derivative of a common amino acid, specifically designed to enhance stability and alter metabolic pathways. This compound is of interest in various fields, particularly in medicinal chemistry and metabolic studies due to its unique isotopic labeling.
| Property | Value |
|---|---|
| Molecular Formula | C11H23N1O5 |
| Molecular Weight | 256.35 g/mol |
| IUPAC Name | This compound |
| InChI Key | URQQEIOTRWJXBA-YHSKRYAASA-N |
The biological activity of this compound primarily revolves around its interaction with metabolic enzymes. The incorporation of deuterium slows down the rate of metabolic reactions, which can provide insights into enzyme kinetics and metabolic pathways. This unique property allows researchers to study the effects of amino acid metabolism more thoroughly.
Biological Activity
- Metabolic Pathways : The deuterated nature of this compound alters the usual metabolic pathways that non-deuterated amino acids undergo. This alteration can lead to different kinetic profiles when interacting with enzymes involved in amino acid metabolism.
- Enzyme Interaction : The compound has been shown to interact with specific enzymes that regulate amino acid metabolism. Research indicates that the presence of deuterium can affect the binding affinity and activity of these enzymes, leading to altered metabolic outcomes.
- Stability and Solubility : The presence of deuterium enhances the stability of the compound compared to its non-deuterated counterparts. This increased stability can result in improved solubility and bioavailability in biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of this compound:
- Study on Enzyme Kinetics : A study demonstrated that this compound could be used as a tracer in metabolic studies to investigate enzyme kinetics. The deuterated form allowed researchers to track metabolic pathways more effectively than traditional methods using non-deuterated compounds.
- Medicinal Chemistry Applications : In medicinal chemistry, this compound has been evaluated for its potential use in drug design and development due to its unique properties. The altered metabolic pathways provide a platform for developing new therapeutic agents targeting specific diseases.
Comparative Analysis
When compared to similar compounds, this compound stands out due to its enhanced stability and unique isotopic labeling:
| Compound Name | Stability | Metabolic Pathway Alteration | Research Applications |
|---|---|---|---|
| This compound | High | Significant | Metabolic studies, drug design |
| (2S)-2-amino-4-methylpentanoic acid | Moderate | Minimal | Standard amino acid research |
| (2S)-4,5,5,5-tetradeuterio-2-amino-4-(trideuteriomethyl)pentanoic acid | Moderate | Moderate | Amino acid metabolism studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
